molecular formula C11H13N3O B1609337 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 895042-86-1

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1609337
CAS No.: 895042-86-1
M. Wt: 203.24 g/mol
InChI Key: REIKKMUTPQYVNL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-4-phenyl-1H-pyrazole
  • 4-Phenyl-1H-pyrazol-5-amine
  • 3-(Methoxymethyl)-1H-pyrazol-5-amine

Uniqueness

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is unique due to the presence of both the methoxymethyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKKMUTPQYVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424187
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895042-86-1
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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